Pazopanib metabolite M24, also known as GSK1268992, is a significant metabolite of the tyrosine kinase inhibitor pazopanib, primarily used in the treatment of various cancers, including renal cell carcinoma and soft tissue sarcoma. The pharmacokinetics of pazopanib exhibit considerable interpatient variability, influenced by factors such as metabolism via cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and others . M24 represents one of the major metabolites formed during the metabolism of pazopanib in vivo, contributing to its pharmacological profile.
The synthesis of pazopanib involves several steps utilizing various starting materials. The primary synthetic route includes the formation of a substituted meta-aminobenzenesulfonamide ring structure, which is key to its activity. The synthesis employs methods such as:
The specific synthetic pathway for pazopanib has been optimized for yield and purity, adhering to Quality by Design principles. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of both pazopanib and its metabolites like M24 .
The molecular formula of pazopanib is , with a molecular weight of approximately 473.98 g/mol . The structure features:
M24's exact molecular structure has been characterized using advanced spectroscopic methods. It is speculated to involve modifications such as oxidation or dealkylation compared to the parent compound .
Pazopanib undergoes extensive metabolic reactions primarily mediated by cytochrome P450 enzymes. The formation of M24 involves:
In vitro studies have demonstrated that M24 can be formed through complex interactions with multiple cytochrome P450 isoforms, indicating a multifaceted metabolic pathway that can vary significantly among individuals .
Pazopanib acts by inhibiting several receptor tyrosine kinases, which are critical for tumor growth and angiogenesis. M24 retains some pharmacological activity similar to the parent compound but may exhibit different efficacy profiles due to its unique structural modifications.
Pazopanib hydrochloride exhibits low solubility at acidic pH levels (0.65 mg/mL in 0.1 M hydrochloric acid) and is practically insoluble at neutral pH (0.00005 mg/mL in phosphate buffer at pH 7.0) .
Pazopanib metabolite M24 is primarily studied for its role in cancer therapy as part of pharmacokinetic profiling in clinical studies. Understanding its metabolism helps optimize dosing regimens for patients undergoing treatment with pazopanib, ensuring effective therapeutic outcomes while minimizing adverse effects . Additionally, research into metabolites like M24 aids in drug development processes by elucidating pathways that can lead to improved drug design or combination therapies targeting multiple pathways involved in tumor progression.
Pazopanib (Votrient®) is an orally administered small molecule tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptor (FGFR), and stem cell factor receptor (c-Kit). This multi-targeted inhibition profile disrupts tumor angiogenesis and lymphangiogenesis, two critical processes in cancer progression and metastasis [1] [5]. The drug received FDA approval in 2009 for advanced renal cell carcinoma (RCC) and was subsequently approved for advanced soft tissue sarcoma (STS) in patients who have received prior chemotherapy [4] [6]. The therapeutic efficacy of pazopanib is evidenced by significant improvements in progression-free survival—from 4.2 months to 9.2 months in RCC compared to placebo, and from 1.6 months to 4.6 months in STS [4]. Unlike first-generation multi-targeted TKIs (e.g., sunitinib and sorafenib), pazopanib was designed as a second-generation inhibitor with a potentially more selective receptor targeting profile, aiming to maintain efficacy while reducing off-target side effects [1].
Pazopanib undergoes extensive hepatic metabolism, resulting in significant interpatient variability in pharmacokinetics (PK) that complicates dosing predictability. This variability stems from multiple factors: pH-dependent solubility (soluble at pH 1 but practically insoluble above pH 4), food effects (2-fold increase in AUC with food), and hepatobiliary elimination (>82% fecal excretion) [1] [8]. Crucially, pazopanib is primarily metabolized by CYP3A4 (60-70% of oxidative metabolism), with minor contributions from CYP1A2 (20-25%) and CYP2C8 (5-10%) [1] [3]. This metabolic cascade generates multiple metabolites, including mono-oxygenated (M24, M26), N-demethylated (M27), and glucuronidated products. The high protein binding (>99.9%) further influences free drug availability, while drug transporters like ABCB1 (P-gp) and ABCG2 (BCRP) affect absorption and distribution [1] [6]. In patients with hepatic impairment, dose reductions are necessary—those with moderate/severe dysfunction tolerate only 200 mg/day versus 800 mg/day in normal liver function—underscoring the liver's pivotal role in pazopanib clearance [4].
Metabolite identification is essential for understanding TKI efficacy and toxicity. For pazopanib, seven primary metabolites were initially characterized in human plasma, but recent metabolomics approaches revealed 22 distinct metabolites, including novel cysteine adducts and aldehyde derivatives [3]. This expanded profiling is critical because:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9